Estradiol valerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Menopausal Hormone Therapy (MHT)

Estradiol valerate is a common form of estrogen used in MHT for women experiencing symptoms like hot flashes, vaginal dryness, and sleep problems after menopause. Research shows it can effectively alleviate these symptoms and improve bone health A Clinical Study of the Effect of Estradiol Valerate on Sleep Disorders, Negative Emotions, and Quality of Life in Perimenopausal Women - NCBI: .

Osteoporosis Prevention

Estrogen plays a crucial role in bone health, and its decline after menopause can lead to osteoporosis. Studies demonstrate that EV administration can suppress bone remodeling and potentially reduce bone loss in women who have undergone surgical menopause Effects of early estradiol valerate administration on bone turnover markers in surgically induced menopausal women: .

Treatment of Prostate Cancer

In some cases, blocking estrogen production can be a treatment for prostate cancer. EV can be used in high doses to achieve this by suppressing the function of the hypothalamus-pituitary-gonadal axis Estradiol valerate - Wikipedia: .

Birth Control

Estradiol valerate is also being investigated as a component of combined oral contraceptives (COCs). Research suggests that it may have a more favorable effect on inflammatory markers compared to synthetic estrogens like ethinyl estradiol Estradiol Valerate in COC Has More Favorable Inflammatory Profile Than Synthetic Ethinyl Estradiol: A Randomized Trial | The Journal of Clinical Endocrinology & Metabolism | Oxford Academic: .

Treatment of Breast Cancer

While estrogen can promote the growth of some breast cancers, low-dose EV therapy is being explored as a potential treatment for women who have developed resistance to aromatase inhibitors, another form of hormone therapy for breast cancer Estradiol valerate - Wikipedia: .

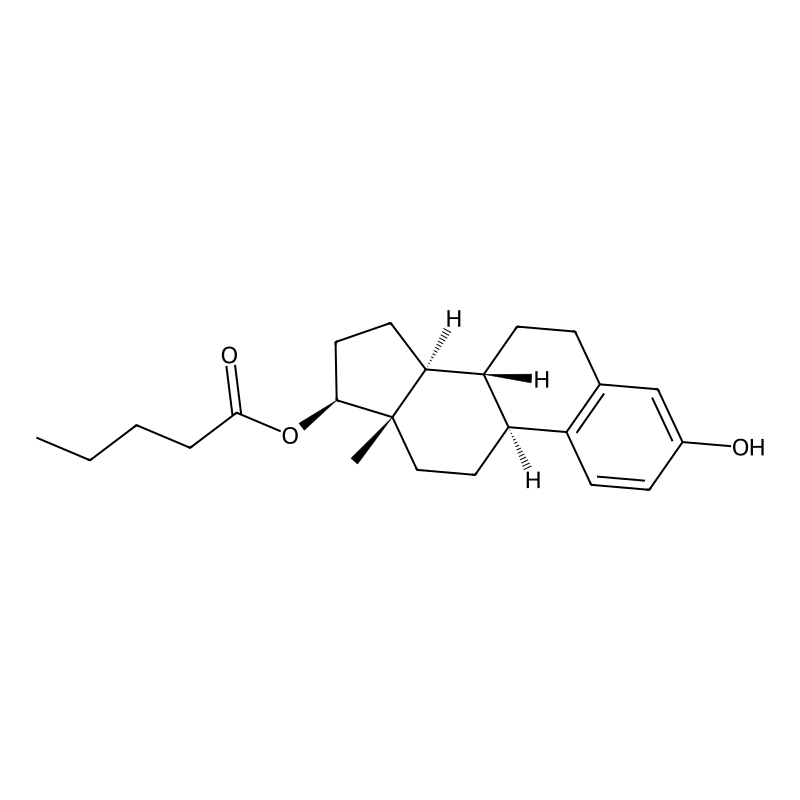

Estradiol valerate is chemically classified as an ester of estradiol with the formula C23H32O3 and a molecular weight of approximately 356.4984 g/mol . It is known by various names, including 17β-estradiol valerate and estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-pentanoate . As an estrogenic compound, it acts as an agonist of the estrogen receptor but has a lower affinity for the receptor compared to estradiol itself. Estradiol valerate is typically administered via intramuscular injection or oral tablets .

Once injected intramuscularly, EV is converted to estradiol through hydrolysis. Estradiol then binds to estrogen receptors in various tissues throughout the body, primarily the uterus, breasts, vagina, and bones. This binding triggers a cascade of cellular events that exert estrogenic effects, such as:

- Stimulating endometrial growth in the uterus.

- Promoting breast development.

- Maintaining vaginal health.

- Increasing bone mineral density.

- Suppressing testosterone production in males.

Upon administration, estradiol valerate undergoes hydrolysis to release estradiol and valeric acid. This process occurs in the liver and other tissues through the action of esterases . The cleavage of the ester bond leads to the formation of estradiol, which then exerts its biological effects by binding to estrogen receptors. The metabolic pathway also involves conversion to various metabolites, including estrone and estriol, through hydroxylation reactions facilitated by cytochrome P450 enzymes .

Estradiol valerate exhibits biological activity primarily through its conversion to estradiol. Estradiol is crucial for the development and maintenance of female reproductive tissues and secondary sexual characteristics. It influences numerous physiological processes such as menstrual cycle regulation and bone density maintenance. The half-life of estradiol valerate varies depending on the route of administration; for instance, intramuscular injections can have a half-life ranging from 1.2 to 7.2 days .

The synthesis of estradiol valerate typically involves the esterification of estradiol with valeric acid. This reaction can be catalyzed by acid catalysts under controlled conditions to yield estradiol valerate efficiently. The process may utilize techniques such as refluxing or microwave-assisted synthesis to enhance yields and reduce reaction times .

Estradiol valerate is predominantly used in hormone replacement therapy for menopausal women to alleviate symptoms associated with estrogen deficiency. It is also employed in contraceptive formulations due to its estrogenic properties. Additionally, it plays a role in treating certain hormonal disorders and conditions like endometriosis or polycystic ovary syndrome .

Estradiol valerate interacts with several metabolic pathways in the body. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . Drug interactions may occur with substances that induce or inhibit these enzymes. For example, inducers like St. John’s Wort can reduce plasma concentrations of estradiol valerate, potentially diminishing its therapeutic effects . Conversely, inhibitors such as ketoconazole may increase its levels.

Estradiol valerate shares structural similarities with various other estrogens but has distinct characteristics that set it apart:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Estradiol | C18H24O2 | Natural estrogen with high receptor affinity |

| Estradiol acetate | C20H26O3 | More potent than estradiol due to acetyl group |

| Estradiol benzoate | C23H28O3 | Used for similar therapeutic purposes |

| Estrone | C18H22O2 | A weaker estrogen compared to estradiol |

| Ethinyl estradiol | C20H24O2 | Synthetic form with higher bioavailability |

| Estradiol cypionate | C23H30O3 | Longer duration of action than estradiol valerate |

Uniqueness: Estradiol valerate's unique feature lies in its ester structure that allows for gradual release of estradiol upon hydrolysis, providing a sustained effect compared to other estrogens that may have more immediate impacts.

Reverse-phase high performance liquid chromatography represents the predominant analytical approach for estradiol valerate purity assessment, with multiple validated methodologies demonstrating exceptional performance characteristics. The most widely implemented system utilizes a Zorbax Eclipse XDB C8 column (150×4.6 millimeters, 5 micrometers particle size) coupled with gradient elution employing acetonitrile-methanol and water mobile phases [1]. This configuration achieves superior separation efficiency with detection wavelengths optimized at 220 nanometers, providing enhanced sensitivity for trace-level impurity detection.

Alternative column chemistries have demonstrated comparable analytical performance, particularly the microBondapak Phenyl 5-micrometer column (3.9×30 millimeters), which operates under isocratic conditions using acetonitrile:water (80:20 volume/volume) at 0.8 milliliters per minute flow rate [2] [3]. This system achieves retention times of 2.262 minutes for estradiol valerate, with linearity established across the concentration range of 0.04-0.12 milligrams per milliliter. Recovery studies indicate mean values of 80.0 percent, demonstrating acceptable accuracy for pharmaceutical quality control applications.

Method validation parameters consistently meet International Conference on Harmonisation guidelines, with correlation coefficients exceeding 0.9996 across all linear ranges [1]. The photodiode array detection system provides additional spectral confirmation capability, enabling real-time peak purity assessment during chromatographic analysis. Recovery percentages ranging from 99.2 to 100.8 percent with relative standard deviations below 2.0 percent confirm method precision and accuracy [1].

Advanced column technologies incorporating specialized stationary phases have expanded analytical capabilities. The amino-bonded phase column (250×4.6×5 micrometers) operating with acetonitrile:water (70:30 volume/volume) mobile phase demonstrates excellent selectivity for estradiol valerate and related compounds [4]. Detection at 279 nanometers provides optimal sensitivity while minimizing interference from pharmaceutical excipients commonly encountered in formulated products.

Gas Chromatography-Mass Spectrometry Protocols for Simultaneous Quantification in Complex Matrices

Gas chromatography-mass spectrometry protocols for estradiol valerate analysis have evolved to address the unique challenges associated with complex biological and pharmaceutical matrices. The most sensitive approaches employ trimethylsilyl derivatization coupled with mass fragmentographic detection, achieving limits of detection at the picogram per milliliter level [5]. These methods utilize 3-foot by 3-millimeter columns packed with 1.5 percent OV-1 stationary phase, operated under temperature programming from 200 to 260 degrees Celsius at 10 degrees Celsius per minute increments.

Molecular ion detection at mass-to-charge ratio 416 provides definitive identification of trimethylsilyl-derivatized estradiol valerate, with characteristic fragmentation patterns enabling structural confirmation [5]. The method demonstrates exceptional sensitivity with minimum detectable limits of approximately 2 picograms for direct injection, translating to nanogram per milliliter quantification capabilities in biological matrices following appropriate sample preparation.

Alternative mass spectrometric approaches utilize atmospheric pressure chemical ionization coupled with multiple reaction monitoring for enhanced specificity [6]. These systems employ solid phase extraction for sample cleanup, followed by ultra-performance liquid chromatography separation on ACQUITY UPLC BEH C18 columns. Detection limits of 7 micrograms per kilogram in feed matrices demonstrate the method's applicability to trace-level residue analysis with recovery percentages consistently ranging from 96.5 to 102.0 percent.

Advanced derivatization strategies incorporating dansyl chloride have demonstrated significant sensitivity improvements for electrospray ionization mass spectrometry [7]. This approach generates positively charged derivatives with enhanced ionization efficiency, enabling detection at sub-picogram levels in human serum matrices. The dansylated estradiol valerate exhibits characteristic fragmentation at mass-to-charge ratios 171.25 and 156.20, providing diagnostic ion pairs for quantitative analysis.

Nuclear Magnetic Resonance (¹H/¹³C) Spectral Fingerprinting

Nuclear magnetic resonance spectroscopy provides unparalleled structural characterization capabilities for estradiol valerate, with both proton and carbon-13 nuclei yielding distinctive spectral fingerprints essential for identity confirmation and purity assessment. Proton nuclear magnetic resonance spectra acquired at 600 megahertz frequency in dimethyl sulfoxide-d6 reveal characteristic aromatic proton signals at 7.10, 6.53, and 6.60 parts per million, corresponding to the estradiol aromatic ring system [8].

The valerate ester moiety contributes distinctive methylene and methyl proton signals in the aliphatic region, with the pentanoyl chain exhibiting characteristic multipicity patterns enabling unambiguous structural assignment. Two-dimensional nuclear magnetic resonance experiments, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation, provide definitive carbon-hydrogen connectivity information essential for complete structural elucidation [8].

Carbon-13 nuclear magnetic resonance spectroscopy delivers complementary structural information with exceptional chemical shift dispersion. Aromatic carbon signals appear at 156.25, 138.75, and 132.40 parts per million, reflecting the electronic environment of the phenolic estradiol core [8] [9]. The carbonyl carbon of the valerate ester typically resonates near 173 parts per million, providing definitive confirmation of ester functionality.

Specialized two-dimensional experiments enable comprehensive structural analysis without requiring isotopic labeling. Correlation spectroscopy experiments reveal proton-proton coupling patterns within the steroid framework, while heteronuclear multiple bond correlation provides through-bond connectivity information extending up to three bond distances [8]. These techniques collectively establish complete molecular connectivity tables essential for pharmaceutical identity testing.

Quantitative carbon-13 nuclear magnetic resonance approaches utilizing inverse-gated decoupling sequences enable direct purity assessment through integration ratio analysis. The method provides orthogonal purity determination complementing chromatographic approaches, with particular utility for detecting structurally related impurities that may co-elute under chromatographic conditions.

Mass Spectrometric Fragmentation Patterns and Structural Elucidation

Mass spectrometric fragmentation analysis of estradiol valerate reveals distinctive structural diagnostic patterns essential for compound identification and quantitative analysis. Negative electrospray ionization generates the molecular anion at mass-to-charge ratio 271.14, which undergoes characteristic collision-induced dissociation to yield abundant fragment ions at 183.10, 169.20, and 145.10 [10] [11]. These fragmentation pathways primarily involve D-ring cleavage and water elimination reactions characteristic of the estrogen steroid framework.

The fragment ion at mass-to-charge ratio 183.10 represents the most abundant product ion utilized in multiple reaction monitoring quantitative assays, arising through a complex rearrangement mechanism involving steroid backbone cleavage [10]. Isotopic labeling studies using deuterated and carbon-13 labeled estradiol standards confirm the proposed fragmentation mechanism and establish the structural origin of diagnostic fragment ions.

Advanced mass spectrometric approaches utilizing silver cationization demonstrate enhanced structural specificity for estradiol derivatives. Silver adduct formation at mass-to-charge ratio 379.08 enables distinctive fragmentation patterns through carbon-carbon bond cleavages in the D-ring and side chain regions [12] [13]. This approach generates diagnostic product ions at 271.17 and 404.09, providing regioisomer-specific identification capabilities not achievable through conventional ionization methods.

Derivatization strategies employing dansyl chloride modification enhance ionization efficiency while generating characteristic fragmentation patterns. The dansylated estradiol valerate precursor ion at mass-to-charge ratio 506.30 fragments to yield diagnostic ions at 171.25 and 156.20, representing dansyl group-specific fragmentations [14]. These ion pairs provide enhanced sensitivity with sub-picogram detection limits essential for trace-level pharmaceutical and biological analysis.

Collision energy optimization studies reveal optimal fragmentation conditions for maximizing diagnostic ion abundance while maintaining precursor ion stability. Typical collision energies ranging from 33 to 50 electron volts provide optimal fragment ion production for quantitative analysis applications [14]. Higher collision energies result in excessive fragmentation leading to reduced sensitivity, while insufficient collision energy limits diagnostic fragment ion formation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (21.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (49.41%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (96.47%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (28.24%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H413 (29.41%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Pharmacology

Estradiol Valerate is the parenterally-administered synthetic valerate ester of estradiol, a steroid sex hormone vital to the maintenance of fertility and secondary sexual characteristics in females. As the primary, most potent estrogen hormone produced by the ovaries, estradiol binds to and activates specific nuclear receptors. This agent exhibits mild anabolic and metabolic properties, and increases blood coagulability. (NCI04)

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Estradiol, estrone and estriol are excreted in the urine along with glucuronide and sulfate conjugates.

Metabolism Metabolites

Wikipedia

2C-O-4

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Dates

Facile fabrication of 17β-estradiol electrochemical sensor using polyaniline/carbon dot-coated glassy carbon electrode with synergistically enhanced electrochemical stability

Preeyanuch Supchocksoonthorn, Ma Concepcion Alvior Sinoy, Mark Daniel G de Luna, Peerasak PaoprasertPMID: 34517640 DOI: 10.1016/j.talanta.2021.122782

Abstract

Previous 17β-estradiol sensors required expensive reagents or complicated fabrication of sensing probes. In this work, a cheap, simple, and reusable electrochemical sensor based on commercially available polyaniline (PANI) and carbon dots (CDs) synthesized from iota-carrageenan was developed for the sensitive detection of 17β-estradiol. The sensor was simply prepared by drop-casting CDs/PANI composite on a glassy carbon electrode (GCE) using poly(vinylidene fluoride) as a binder. With synergistic contributions from both CDs and PANI, the CDs-PANI/GCE was much more electrochemically stable than the CDs/GCE or PANI/GCE. The CDs-PANI/GCE was sensitive to 17β-estradiol across a linear range from 0.001 to 100 μmol Lwith a detection limit of 43 nmol L

. The electrochemical measurement can be performed in 2 min and the probe can be reused for several hundred times. The CDs-PANI/GCE was selective towards 17β-estradiol against several interferences and gave excellent recovery between 94.4 and 103.7 % from real sample analysis. From intensive investigation on electron transfer process and energy levels, the oxidation reaction of 17β-estradiol occurred on the surface of CDs-PANI/GCE via favorable energy levels and dominantly surface adsorption process through π-π stacking and hydrogen bonding between 17β-estradiol and CDs/PANI. Such unique interfacial interactions also resulted in the synergistically enhanced electrochemical stability of the modified electrode.

DEHP exposure to lactating mice affects ovarian hormone production and antral follicle development of offspring

Jing-Cai Liu, Chun-Hua Xing, Yi Xu, Zhen-Nan Pan, Hao-Lin Zhang, Yu Zhang, Shao-Chen SunPMID: 34492810 DOI: 10.1016/j.jhazmat.2021.125862

Abstract

Di (2-ethylhexyl) phthalate (DEHP) is widely used as a plastic additive and it could induce reproduction defects and fertility in mammals as environmental endocrine disruptor. However, the effects and potential mechanism of DEHP exposure during lactation stage on follicular development of offspring are still unclear. In this study, we found that the total primordial follicle number and antral follicles in the suckling of mice exposed to DEHP during lactation was significantly reduced. RNA-seq analysis results showed that the transcription levels of genes related to steroid production, ovarian hormone secretion and oxidative stress were significantly changed, which led to a decrease in 17β-estradiol and an increase in oxidative stress. The proportion of DNA damage marker γH2AX in the ovary of female suckling exposed to DEHP was significantly increased. We also found an increase in the level of ovarian apoptosis, and the proliferation of ovarian granulosa cells was inhibited. These alterations also lead to abnormal spindle and chromosome misalignment during oocyte maturation. Overall, our data indicate that lactation exposure to DEHP can affect the secretion of hormones and the development of antral follicles in suckling mice by affecting the secretion pathways of ovarian hormone enzymes and oxidative stress pathway.A combined injectable contraceptive improves plasma redox status and does not induce vascular changes in female rats

Ludmilla C DO Espírito Santo Nery, Leslie C S Braz, Leticia L D M Ferreira, Flávia P Vieira, Leandro L DA Silva, Helene N H Blanc, Juliana M RaimundoPMID: 34406287 DOI: 10.1590/0001-3765202120201924

Abstract

This study aimed to investigate the effects of the combined injectable contraceptive (CIC) containing estradiol valerate (EV) and norethisterone enanthate (NET-EN) on aorta function and morphology, as well as on redox status, of female Wistar rats. Female rats (9-10 weeks of age) received intramuscular injections of CIC (0.1 mg EV plus 1 mg NET-EN) or castor oil (control group, CTL) for 8 weeks, once a week. Food intake, body weight and systolic blood pressure were measured during the treatment period. Thoracic aortic segments were prepared for isometric tension recording and morphological analysis. Redox status was evaluated by total oxidant status (TOS) and lipid peroxidation (LP) on plasma and reduced glutathione (GSH) on whole blood. CIC group presented lower food intake and lower total weight gain compared to CTL group. There was no change in systolic blood pressure, vascular response of aorta to phenylephrine and acetylcholine and aorta thickness. Plasma TOS and LP values were reduced in CIC group, although GSH was not altered. It was shown that the long-term treatment with the CIC containing EV plus NET-EN does not induce endothelial dysfunction and histomorphometric changes of vascular wall, as well as improves redox status on female Wistar rats.The effect of heat stress on proliferation, synthesis of steroids, and gene expression of duck granulosa cells

Chen Yang, Xue-Bing Huang, Shi-Jian Chen, Xiu-Jin Li, Xin-Liang Fu, Dan-Ning Xu, Yun-Bo Tian, Wen-Jun Liu, Yun-Mao HuangPMID: 34405917 DOI: 10.1111/asj.13617

Abstract

Granulosa cells (GCs) play an important role in the development of follicles. In this study, we investigate the impact of heat stress at 41°C and 43°C on duck GCs' proliferation and steroids secretion. And, the transcriptomic responses to heat treatment were examined using RNA-sequencing analysis. Digital gene expression profiling was used to screen and identify differentially expressed genes (fold change ≥ 2 and Q value < 0.05). Further, the differential expression genes (DEGs) were classified into GO categories and KEGG pathways. The results show that duck GCs blocked in the G1 phase were increased on exposure to heat stress. Meanwhile, the expression of proliferative genes, which were essential for the transition from G1 to S phase, was inhibited. At the same time, heat stress inhibited the estradiol synthesis of GCs by decreasing CYP11A1 and CYP19A1 gene expression. A total of 241 DEGs including 181 upregulated and 60 downregulated ones were identified. Transcriptome result shows that heat shock protein and CXC chemokines gene were significantly activated during heat stress. While collagenases (MMP1 and MMP13) and strome lysins (MMP3) were downregulated. And, the hedgehog signaling pathway may be a prosurvival adaptive response under heat stress. These results offer a basis for better understanding the molecular mechanism underlying lay-eggs-less in ducks under heat stress.Sex steroid hormones are associated with mortality in COVID-19 patients: Level of sex hormones in severe COVID-19

Ingeborg E van Zeggeren, Anita Boelen, Diederik van de Beek, Annemieke C Heijboer, Alexander P J Vlaar, Matthijs C Brouwer, Amsterdam UMC COVID-19 BiobankPMID: 34449505 DOI: 10.1097/MD.0000000000027072

Abstract

In patients with coronavirus disease 2019 (COVID-19), men are more severely affected than women. Multiple studies suggest that androgens might play a role in this difference in disease severity. Our objective was to assess the association between sex hormone levels and mortality in patients with severe COVID-19.We selected patients from the Amsterdam University Medical Centers COVID-19 Biobank, in which patients admitted to hospital in March and April 2020, with reverse transcription-polymerase chain reaction proven severe acute respiratory syndrome-coronavirus-2 infection, were prospectively included. Specifically, we included postmenopausal women (>55 years) and age-matched men, with a mortality of 50% in each group. Residual plasma samples were used to measure testosterone, estradiol, sex hormone binding globulin (SHBG), and albumin. We investigated the association of the levels of these hormones with mortality in men and women.We included 16 women and 24 men in March and April 2020 of whom 7 (44%) and 13 (54%), respectively, died. Median age was 69 years (interquartile range [IQR] 64-75). In men, both total and free testosterone was significantly lower in deceased patients (median testosterone 0.8 nmol/L [IQR 0.4-1.9] in deceased patients vs 3.2 nmol/L [IQR 2.1-7.5] in survivors; P < .001, and median free testosterone 33.2 pmol/L [IQR 15.3-52.2] in deceased patients vs 90.3 pmol/L [IQR 49.1-209.7] in survivors; P = .002). SHBG levels were significantly lower in both men and women who died (18.5 nmol/L [IQR 11.3-24.3] in deceased patients vs 34.0 nmol/L [IQR 25.0-48.0] in survivors; P < .001). No difference in estradiol levels was found between deceased and surviving patients.Low SHBG levels were associated with mortality rate in patients with COVID-19, and low total and free testosterone levels were associated with mortality in men. The role of testosterone and SHBG and potential of hormone replacement therapy needs further exploration in COVID-19.Associations of serum estradiol level, serum estrogen receptor-alpha level, and estrogen receptor-alpha polymorphism with male infertility: A retrospective study

Hongcheng Luo, Yanxin Huang, Mengran Han, Yanfang Pang, Pei Yu, Yujin Tang, Huixiong Yuan, Jie Li, Wencheng ChenPMID: 34398012 DOI: 10.1097/MD.0000000000026577

Abstract

Estradiol regulates spermatogenesis partly via estrogen receptor-alpha (ESRα). This study aimed to analyze the associations of serum estradiol level, serum ESRα level, and ESRα gene polymorphisms with sperm quality.This retrospective study included infertile men attending the Reproductive Center, Affiliated Hospital of Youjiang Medical University for Nationalities, and a control group without a history of fertility (October, 2016 to March, 2017). Data regarding sperm quality, serum levels of estradiol and ESRα, and rs2234693C/T genotype were extracted from the medical records. Pearson/Spearman correlations (as appropriate) between estradiol level, ESRα level, and sperm quality parameters were evaluated.The analysis included 215 men with infertility and 83 healthy controls. The infertile group had higher serum levels of estradiol (147.57 ± 35.3 vs 129.62 ± 49.11 pg/mL, P < .05) and ESRα (3.02 ± 2.62 vs 1.33 ± 0.56 pg/mL, P < .05) than the control group. For the infertile group, serum estradiol level was negatively correlated with sperm concentration, percentage of progressively motile sperm, and percentage of sperm with normal morphology (r = 0.309, 0.211, and 0.246, respectively; all P < .05). Serum estradiol and ESRα levels were lower in infertile men with normozoospermia than in those with azoospermia, oligozoospermia, mild azoospermia, or malformed spermatozoa (all P < .05). Sperm concentration, percentage of progressively motile sperm, serum ESRα level, and serum estradiol level did not differ significantly among the rs2234693 CC, CT, and TT genotypes.Elevated serum levels of estradiol and possibly ESRα might have a negative impact on sperm quality and fertility, whereas single nucleotide polymorphisms at rs2234693 of the ESRα gene had little or no effect.Genomics-guided identification of potential modulators of SARS-CoV-2 entry proteases, TMPRSS2 and Cathepsins B/L

Kartikay Prasad, Suliman Yousef AlOmar, Eman Abdullah Almuqri, Hassan Ahmed Rudayni, Vijay KumarPMID: 34407143 DOI: 10.1371/journal.pone.0256141

Abstract

SARS-CoV-2 requires serine protease, transmembrane serine protease 2 (TMPRSS2), and cysteine proteases, cathepsins B, L (CTSB/L) for entry into host cells. These host proteases activate the spike protein and enable SARS-CoV-2 entry. We herein performed genomic-guided gene set enrichment analysis (GSEA) to identify upstream regulatory elements altering the expression of TMPRSS2 and CTSB/L. Further, medicinal compounds were identified based on their effects on gene expression signatures of the modulators of TMPRSS2 and CTSB/L genes. Using this strategy, estradiol and retinoic acid have been identified as putative SARS-CoV-2 alleviation agents. Next, we analyzed drug-gene and gene-gene interaction networks using 809 human targets of SARS-CoV-2 proteins. The network results indicate that estradiol interacts with 370 (45%) and retinoic acid interacts with 251 (31%) human proteins. Interestingly, a combination of estradiol and retinoic acid interacts with 461 (56%) of human proteins, indicating the therapeutic benefits of drug combination therapy. Finally, molecular docking analysis suggests that both the drugs bind to TMPRSS2 and CTSL with the nanomolar to low micromolar affinity. The results suggest that these drugs can simultaneously target both the entry pathways of SARS-CoV-2 and thus can be considered as a potential treatment option for COVID-19.Impact of Estrogen Withdrawal and Replacement in Female Mice along the Intestinal Tract. Comparison of E2 Replacement with the Effect of a Mixture of Low Dose Pollutants

Claudie Pinteur, Benoit Julien, Nathalie Véga, Hubert Vidal, Danielle Naville, Brigitte Le Magueresse-BattistoniPMID: 34444432 DOI: 10.3390/ijerph18168685

Abstract

Postmenopausal women represent a vulnerable population towards endocrine disruptors due to hormonal deficit. We previously demonstrated that chronic exposure of ovariectomized C57Bl6/J mice fed a high-fat, high-sucrose diet to a low-dose mixture of chemicals with one dioxin, one polychlorobiphenyl, one phthalate, and bisphenol A triggered metabolic alterations in the liver but the intestine was not explored. Yet, the gastrointestinal tract is the main route by which pollutants enter the body. In the present study, we investigated the metabolic consequences of ovarian withdrawal and E2 replacement on the various gut segments along with investigating the impact of the mixture of pollutants. We showed that genes encoding estrogen receptors (Esr1, Gper1 not Esr2), xenobiotic processing genes (e.g., Cyp3a11, Cyp2b10), and genes related to gut homeostasis in the jejunum (e.g., Cd36, Got2, Mmp7) and to bile acid biosynthesis in the gut (e.g., Fgf15, Slc10a2) and liver (e.g., Abcb11, Slc10a1) were under estrogen regulation. Exposure to pollutants mimicked some of the effects of E2 replacement, particularly in the ileum (e.g., Esr1, Nr1c1) suggesting that the mixture had estrogen-mimetic activities. The present findings have important implications for the understanding of estrogen-dependent metabolic alterations with regards to situations of loss of estrogens as observed after menopause.Could Kallikrein-Related Serine Peptidase 3 Be an Early Biomarker of Environmental Exposure in Young Women?

Salvatore Raimondo, Mariacira Gentile, Giusy Esposito, Tommaso Gentile, Ida Ferrara, Claudia Crescenzo, Mariangela Palmieri, Felice Cuomo, Stefania De Filippo, Gennaro Lettieri, Marina Piscopo, Luigi MontanoPMID: 34444582 DOI: 10.3390/ijerph18168833

Abstract

Bisphenols and phthalates affect androgen receptor-mediated signaling that directly regulates Kallikrein-Related serine Peptidase 3 (KLK3) secretion, indicating that environmental factors may play a role in KLK3 secretion. With the aim of obtaining preliminary data on whether KLK3 could serve as an early marker of environmental pollution effects, in 61 and 58 healthy women living in a high environmental impact (HEI) and low environmental impact (LEI) area, respectively, serum KLK3 levels at different phases of menstrual cycle were measured. KLK3 values resulted in always being higher in the HEI group with respect to the LEI group. These differences were particularly relevant in the ovulatory phase (cycle day 12°-13°) of the menstrual cycle. The differences in KLK3 values during the three phases of the menstrual cycle were significant in the LEI group differently from the HEI group. In addition, higher progesterone levels were observed in the LEI group with respect to the HEI group in the luteal phase, indicating an opposite trend of KLK3 and progesterone in this phase of the menstrual cycle. Although changes in KLK3 could also depend on other factors, these preliminary data could be an early indication of an expanding study of the role of biomarkers in assessing early environmental effects for female reproductive health.Spectral dynamic causal modelling in healthy women reveals brain connectivity changes along the menstrual cycle

Esmeralda Hidalgo-Lopez, Peter Zeidman, TiAnni Harris, Adeel Razi, Belinda PletzerPMID: 34376799 DOI: 10.1038/s42003-021-02447-w